2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-30(27,28)18-9-7-17(8-10-18)15-20(26)24-11-13-25(14-12-24)22-23-21-16(2)5-4-6-19(21)29-22/h4-10H,3,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORCEONVDDKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be depicted as follows:
- Molecular Formula : C₂₁H₂₃N₃O₂S
- Molecular Weight : 399.49 g/mol
Structural Features :
- The compound consists of an ethylsulfonyl group attached to a phenyl ring.
- It incorporates a piperazine moiety linked to a thiazole derivative, which is known for various biological activities.
Research indicates that the compound may interact with several biological targets, including:
- Inhibition of Enzymatic Activity : It has been suggested that similar compounds can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which is involved in glucocorticoid metabolism .
- Antiproliferative Effects : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, indicating potential uses in oncology .
Biological Activity and Therapeutic Potential
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Several studies have reported that thiazole derivatives exhibit potent anticancer properties. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the low micromolar range against various cancer cells, suggesting that this compound may also possess significant antiproliferative activity .
Antimicrobial Properties
Thiazole compounds are often evaluated for their antimicrobial effects. Research indicates that modifications in the thiazole ring can lead to enhanced activity against bacterial strains and fungi, making this compound a candidate for further antimicrobial studies .
Neuroprotective Effects
Some derivatives of thiazoles have been investigated for their neuroprotective properties. The presence of the piperazine moiety may contribute to these effects by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of thiazole-based compounds:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives, including those with piperazine groups, and evaluated their biological activities. Results indicated that certain modifications led to increased potency against specific cancer cell lines .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence and position of substituents on the phenyl and thiazole rings significantly influence biological activity. For example, compounds with electron-donating groups showed enhanced cytotoxicity compared to their counterparts .
- Clinical Relevance : Some derivatives have progressed to preclinical trials, demonstrating efficacy in animal models for conditions such as cancer and bacterial infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Representation
The structural representation of the compound indicates functional groups that may contribute to its biological activity, such as the ethylsulfonyl group and the thiazole moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. A case study involving a related thiazole compound demonstrated a reduction in cell proliferation in breast cancer cell lines, suggesting that the thiazole component may play a crucial role in its efficacy .
Antimicrobial Properties
Additionally, this compound has been evaluated for its antimicrobial properties. A study testing various derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The ethylsulfonyl group is believed to enhance solubility and permeability, which are critical for antimicrobial effectiveness .
Neuropharmacological Effects
The piperazine ring in the compound is known for its neuropharmacological effects. Research on piperazine derivatives has shown potential in treating neurological disorders such as anxiety and depression. A study highlighted the anxiolytic effects of piperazine-based compounds, suggesting that similar structures could be explored for therapeutic use .
Pesticidal Activity
In agricultural science, compounds with similar structures have been investigated for their pesticidal activity. The incorporation of sulfonamide groups has been linked to increased efficacy against pests while minimizing environmental impact. A comparative analysis of various sulfonamide-containing compounds showed promising results in controlling pest populations without harming beneficial insects .
Plant Growth Regulation
Furthermore, studies have indicated that certain thiazole derivatives can act as plant growth regulators. The application of these compounds in agricultural settings showed enhanced growth rates and improved resistance to stress factors in crops .
Synthesis of Functional Materials
In material science, the unique properties of this compound allow for its use in synthesizing functional materials. Research has explored its application in creating polymers with enhanced thermal stability and mechanical strength due to the presence of both thiazole and sulfonamide groups .
Nanocomposite Development
Moreover, the compound's structure facilitates its incorporation into nanocomposites for electronic applications. Recent advancements have shown that integrating such compounds into nanomaterials can improve conductivity and overall performance in electronic devices .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The ethylsulfonyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl or methoxyphenylsulfonyl in ) but reduce lipophilicity relative to arylthioether groups in compound 5i .
- The 4-methylbenzothiazole moiety likely improves metabolic stability compared to unsubstituted benzothiazoles, as seen in compound 5k (C=56.31%, N=22.84%) .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of α-halogenated ethanones with sulfonyl-piperazine intermediates, analogous to methods in (e.g., reaction of 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with thiols) . Yields for similar compounds range from 70–88% (e.g., 85.1% for compound 11a in ), suggesting feasible scalability .
Table 2: Activity Comparison of Piperazine-Benzothiazole Hybrids
Q & A
Advanced Research Question
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (k, k) between the compound and immobilized receptors .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in silico to predict binding modes and residence times .
- Knockout Cell Lines: CRISPR-edited cells lacking target receptors are used to validate specificity in functional assays .
How can derivatives of this compound be designed to enhance pharmacological activity?
Advanced Research Question
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing ethylsulfonyl with cyclopropylsulfonyl) to assess impact on potency .
- Bioisosteric Replacement: Substitute the benzo[d]thiazole ring with indole or triazole moieties to improve metabolic stability .
- Prodrug Design: Introduce ester or phosphate groups to enhance solubility and bioavailability .
What analytical techniques are essential for ensuring batch-to-batch consistency in academic research?
Basic Research Question
- Purity Analysis: HPLC with UV/Vis detection (≥95% purity threshold) .
- Elemental Analysis (EA): Confirm C, H, N, S content within ±0.4% of theoretical values .
- Chiral Chromatography: For enantiomerically pure batches, use chiral columns (e.g., Chiralpak AD-H) to exclude racemic contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
